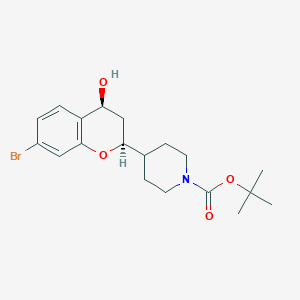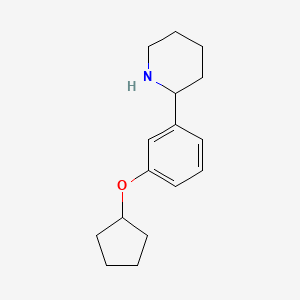
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzoate ester, with a methoxy group and a cyano group on the phenyl ring. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the esterification of 5-amino-2-methoxybenzoic acid with methanol to form methyl 5-amino-2-methoxybenzoate. This intermediate is then reacted with 3-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Analyse Des Réactions Chimiques
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and halogenated compounds .
Applications De Recherche Scientifique
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways involved in these diseases.
Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers and resins
Mécanisme D'action
The mechanism of action of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The cyano group can also interact with cellular proteins, leading to the modulation of signaling pathways and gene expression. These interactions result in the compound’s biological effects, such as antibacterial and anticancer activities .
Comparaison Avec Des Composés Similaires
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections. Unlike this compound, sulfamethoxazole has a simpler structure and is primarily used in combination with trimethoprim.
Sulfadiazine: Another antibiotic with a similar sulfonamide group but different substituents on the aromatic ring. It is used to treat a variety of infections, including toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis. It has a different mechanism of action compared to this compound due to its unique structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C16H14N2O5S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
methyl 5-[(3-cyanophenyl)sulfonylamino]-2-methoxybenzoate |
InChI |
InChI=1S/C16H14N2O5S/c1-22-15-7-6-12(9-14(15)16(19)23-2)18-24(20,21)13-5-3-4-11(8-13)10-17/h3-9,18H,1-2H3 |
Clé InChI |
SLILUSNMBBGHPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)

![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)



![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)


